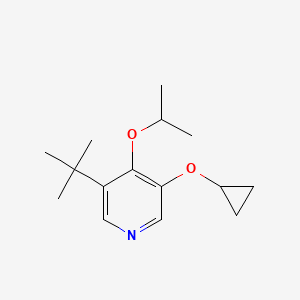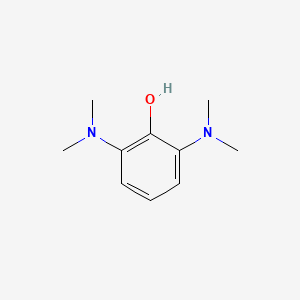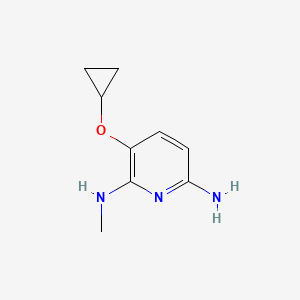
(6-Acetyl-4-nitropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Acetyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by acetylation. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group at the 4-position. This is followed by the acetylation of the 6-position using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Acetyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), ethanol.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 6-Amino-4-nitropyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives.
Condensation: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(6-Acetyl-4-nitropyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (6-Acetyl-4-nitropyridin-2-YL)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Acetyl-4-nitropyridin-2-yl)acetic acid: Similar structure but different substitution pattern.
6-Amino-4-nitropyridin-2-YL)acetic acid: Formed by the reduction of the nitro group.
4-Nitropyridine derivatives: Various derivatives with different functional groups at the 4-position
Uniqueness
(6-Acetyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8N2O5 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
2-(6-acetyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)8-4-7(11(15)16)2-6(10-8)3-9(13)14/h2,4H,3H2,1H3,(H,13,14) |
InChI-Schlüssel |
FTGHXIROEUPAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















